4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C11H11ClN2O2S2 |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11ClN2O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
GGTWDZPJIRJWTP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The thiazole core is typically constructed using the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea derivatives. For this compound, the process begins with the preparation of 3-chlorophenyl-substituted α-bromo ketones.
Example Protocol
-
Bromination of 3-Chlorophenyl Acetophenone :
-
Cyclization with Thiourea :
Table 1: Reaction Conditions for Thiazole Core Formation
Industrial-Scale Production Techniques
Industrial synthesis prioritizes efficiency and safety, employing continuous flow reactors for exothermic steps like bromination and oxidation.
Key Features
-
Continuous Flow Bromination : NBS and 3-chlorophenyl acetophenone are fed into a tubular reactor with residence time <10 minutes, minimizing side reactions.
-
Automated Oxidation : Ethylthio intermediates are oxidized in a segmented flow system with real-time pH monitoring to prevent over-oxidation.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Bromination Time | 2–4 hours | <10 minutes |
| Oxidation Yield | 80–90% | 85–92% |
| Purification Method | Column Chromatography | Continuous Crystallization |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reagent Selection
-
Bromination : NBS with catalytic benzoyl peroxide reduces bromine waste compared to Br₂.
-
Oxidation : Oxone is preferred over H₂O₂ for its stability and higher selectivity.
Analytical Characterization and Quality Control
-
Spectroscopic Data :
-
Purity Assessment :
Comparative Analysis of Synthetic Methodologies
Table 3: Yield and Cost Comparison
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Laboratory Hantzsch | 70–85 | 120–150 | Moderate |
| Industrial Continuous | 85–92 | 40–60 | High |
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the ethylsulfonyl group. Key reagents and outcomes include:
The sulfonyl group’s oxidation state influences downstream reactivity. Complete oxidation to sulfones enhances electrophilicity at the thiazole ring .
Reduction Reactions
Reductive modifications target both the sulfonyl and amino groups:
Reduction of the sulfonyl group to a thioether or complete desulfonation is achievable under controlled conditions .
Nucleophilic Substitution
The 3-chlorophenyl group participates in aromatic substitution:
Electron-withdrawing substituents on the phenyl ring direct nucleophilic attack to the meta position .
Mechanistic Insights
-
Oxidation : The ethylsulfonyl group acts as an electron sink, stabilizing transition states during peroxide-mediated oxidation .
-
Reduction : LiAlH₄ reduces sulfonyl to thioether via a radical intermediate, confirmed by EPR spectroscopy.
-
Substitution : DFT calculations indicate that the chlorophenyl group’s meta-chloro substituent lowers aromatic ring electron density, favoring SNAr mechanisms .
Case 2: Oxidative Stability in Drug Formulations
Accelerated stability testing (40°C/75% RH) showed sulfone formation after 4 weeks, necessitating antioxidant additives for pharmaceutical storage.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research has indicated that 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine exhibits significant antimicrobial properties. It has been tested against a range of bacteria and fungi, showing varying degrees of efficacy. For example, studies have reported minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer potential due to its ability to inhibit specific enzymes involved in cell proliferation. In vitro studies have demonstrated that it can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells . The mechanism of action involves the disruption of metabolic pathways critical for tumor growth, positioning it as a candidate for further drug development .
Medicinal Chemistry
Drug Development
this compound serves as a valuable scaffold in drug design. Its structural characteristics allow for modifications that can enhance selectivity and reduce toxicity. Research efforts are ongoing to optimize its pharmacological properties through structure-activity relationship (SAR) studies .
Therapeutic Applications
The compound has shown promise in treating various conditions beyond cancer, including antimicrobial infections and inflammatory diseases. Its diverse biological activities make it a versatile candidate in pharmacology .
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique properties facilitate the synthesis of complex molecules in industrial settings .
Data Tables
| Application Area | Activity | MIC (µg/ml) | Reference |
|---|---|---|---|
| Antimicrobial | E. faecalis | 100 | |
| Anticancer | Breast Cancer | <10 | |
| Industrial Catalyst | Various | N/A |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound, against common pathogens. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in clinical settings .
- Anticancer Research : In vitro studies highlighted the compound's ability to inhibit cell growth in lung cancer cell lines at nanomolar concentrations. This study emphasized the need for further exploration into its mechanism of action and therapeutic potential .
- Drug Development Initiatives : Ongoing research focuses on modifying this compound to improve its bioavailability and selectivity for specific targets in cancer therapy. Preliminary results indicate promising enhancements in efficacy with certain structural modifications .
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Structural Analogues of Thiazol-2-amine Derivatives
The following table summarizes key structural analogs and their differences from the target compound:
Physicochemical Properties
- Solubility : The ethylsulfonyl group enhances water solubility compared to lipophilic substituents (e.g., benzyl or methyl groups), which may improve bioavailability .
- Stability : Sulfonyl groups are resistant to oxidation, unlike thiol (-SH) or methylthio (-SCH₃) substituents, which can oxidize to sulfoxides or sulfones under physiological conditions .
Biological Activity
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a thiazole-based compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C10H10ClN3OS, with a molecular weight of approximately 245.72 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Research indicates that it disrupts cell growth and proliferation by targeting these enzymes, making it a candidate for anticancer therapies .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 10 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
- Structure-Activity Relationship (SAR) : Modifications to the thiazole scaffold have been shown to enhance activity. For example, substituting different groups on the phenyl ring can significantly alter the potency of the compound .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. It has been investigated for its effectiveness against various bacterial strains, with promising results indicating potential applications in treating infections.
Study 1: Anticancer Activity
A study published in Molecular Medicine evaluated a series of thiazole derivatives, including this compound. The results highlighted its potent cytotoxic effects on cancer cell lines, suggesting that structural modifications could lead to more effective anticancer agents .
Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the compound's ability to inhibit 5-lipoxygenase (LOX), an enzyme involved in inflammatory processes. The findings suggest that this inhibition could provide therapeutic benefits in inflammatory diseases as well as cancer .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine?
A multi-step synthesis is typically employed. First, construct the thiazole core via cyclization of thiourea derivatives or α-halo ketones with thioamides. For example, chloroacetyl chloride can react with 3-chlorophenyl-substituted thioamides in the presence of triethylamine to form the thiazole ring . The ethylsulfonyl group is introduced via oxidation of a thioether intermediate using H₂O₂ or m-chloroperbenzoic acid . Purification via recrystallization (e.g., ethanol-DMF mixtures) ensures high yield and purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR Spectroscopy : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
- NMR : The ¹H NMR spectrum should show signals for the 3-chlorophenyl aromatic protons (δ 7.2–7.8 ppm) and ethylsulfonyl methyl/methylene groups (δ 1.3–1.5 ppm and δ 3.0–3.5 ppm). ¹³C NMR will resolve the thiazole carbons (C2, C4, C5) and sulfonyl carbon .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular weight (C₁₁H₁₂ClN₃O₂S₂, ~317.8 g/mol) .
Q. What are the primary biological targets of this compound in preliminary assays?
Early studies on structurally similar thiazoles show activity against bacterial enzymes (e.g., dihydrofolate reductase) and fungal cytochrome P450 . For this compound, screen against Staphylococcus aureus (Gram-positive) and Candida albicans using broth microdilution assays (MIC values) . Include positive controls (e.g., fluconazole for fungi) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the ethylsulfonyl group in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effect of the sulfonyl group, predicting sites vulnerable to nucleophilic attack (e.g., C5 of the thiazole). Compare Fukui indices for electrophilicity and local softness to prioritize reaction pathways . Pair computational results with experimental kinetic studies (e.g., reaction with amines or thiols) to validate predictions .
Q. How to resolve contradictions in reported antimicrobial activity across studies?
Discrepancies may arise from variations in:
- Assay conditions : pH, solvent (DMSO vs. water), or inoculum size. Standardize protocols per CLSI guidelines.
- Structural analogs : Compare with 5-(methylsulfonyl) or 5-(phenylsulfonyl) derivatives to isolate the role of the ethyl group in bioavailability .
- Resistance mechanisms : Perform whole-genome sequencing on resistant mutants to identify upregulated efflux pumps or target mutations .
Q. What strategies improve the compound’s pharmacokinetic properties without altering core activity?
- Lipophilicity adjustment : Replace the 3-chlorophenyl group with a 4-fluorophenyl moiety to enhance membrane permeability (logP optimization) .
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) on the ethylsulfonyl chain via post-synthetic modification .
- Metabolic stability : Conduct microsomal stability assays (human liver microsomes) to identify vulnerable sites (e.g., sulfonyl reduction) and block degradation via fluorination .
Q. How to design mechanistic studies for sulfonyl group participation in redox reactions?
- Electrochemical analysis : Use cyclic voltammetry to measure redox potentials of the sulfonyl group in aprotic solvents (e.g., acetonitrile).
- Radical trapping : Add TEMPO or DMPO during H₂O₂-mediated oxidation to detect sulfonyl radical intermediates via ESR spectroscopy .
- Isotopic labeling : Synthesize the compound with ³⁴S-labeled sulfonyl groups and track sulfur oxidation states via XPS or MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
